molecular formula C15H10BrNO B1293258 2-(2-Bromophenyl)-4'-cyanoacetophenone CAS No. 898784-11-7

2-(2-Bromophenyl)-4'-cyanoacetophenone

Cat. No.: B1293258
CAS No.: 898784-11-7
M. Wt: 300.15 g/mol
InChI Key: XFWFAQYYNUKYEQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4’-cyanoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the benzene ring at the ortho position and a cyano group attached to the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4’-cyanoacetophenone typically involves the following steps:

    Friedel-Crafts Acylation: The acetophenone moiety can be introduced via Friedel-Crafts acylation, where acetyl chloride (CH3COCl) reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile source such as cyanogen bromide (BrCN) reacts with the acetophenone derivative under basic conditions.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-4’-cyanoacetophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-4’-cyanoacetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4’-cyanoacetophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and cyano groups can interact with various molecular targets, influencing the compound’s biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain synthetic applications.

    4’-Cyanoacetophenone: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    2-(2-Bromophenyl)ethanone: Similar structure but without the cyano group, affecting its chemical properties and applications.

Uniqueness

2-(2-Bromophenyl)-4’-cyanoacetophenone is unique due to the presence of both bromine and cyano functional groups, which confer distinct reactivity and versatility in synthetic and research applications. This combination allows for a wide range of chemical transformations and potential biological activities.

Properties

IUPAC Name

4-[2-(2-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWFAQYYNUKYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642308
Record name 4-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-11-7
Record name 4-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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